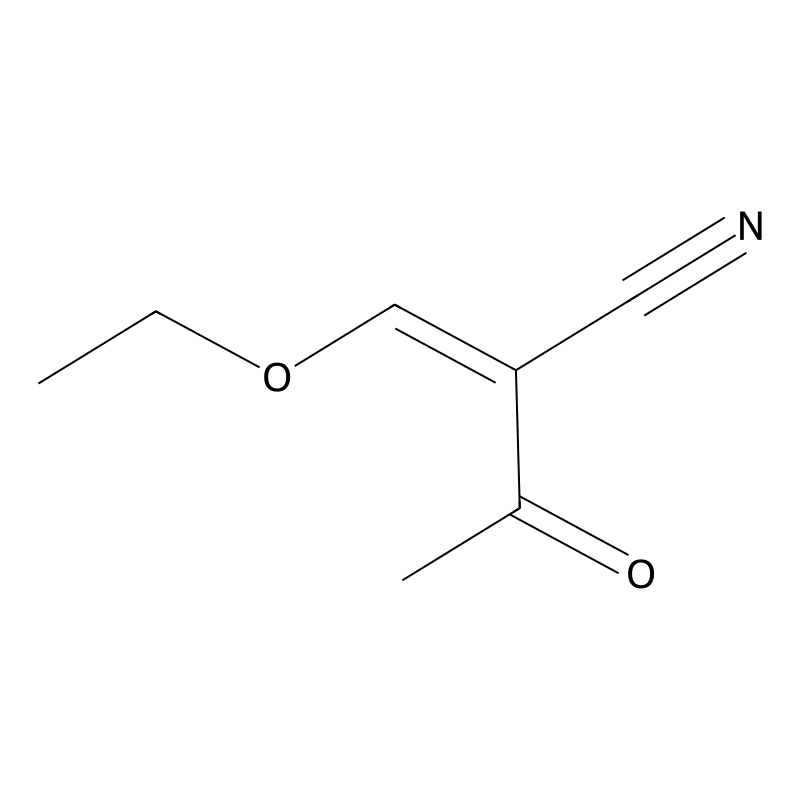

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is an organic compound characterized by its unique structure, which includes an ethoxymethylene group and a nitrile functional group. The compound features a butyronitrile backbone, making it a member of the α,β-unsaturated carbonyl compounds. Its molecular formula is C₇H₉NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific configuration of the double bond in the ethoxymethylene group (denoted by "Z") suggests that the substituents are on the same side of the double bond, influencing its reactivity and potential biological activity.

- Chemical Properties and Potential Uses: Scientific databases like ECHEMI list (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile's basic attributes, including its molecular weight and exact mass. This information can be a starting point for researchers to explore its potential applications based on its chemical structure. However, there's no mention of specific research areas ().

- Nucleophilic Addition: The electrophilic carbon in the double bond can react with nucleophiles, leading to the formation of new carbon-carbon bonds.

- Michael Addition: This reaction involves the addition of nucleophiles to the β-carbon of the unsaturated system, which can yield substituted products.

- Hydrolysis: Under acidic or basic conditions, (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile can hydrolyze to form corresponding carboxylic acids and amines.

These reactions are facilitated by enzymes in biological systems and can be crucial for metabolic pathways

Research indicates that (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile exhibits various biological activities. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate cytotoxicity in assays involving human cancer cell lines such as Jurkat and HepG2 . Additionally, its structure allows it to interact with biological macromolecules, potentially influencing metabolic processes .

Several synthetic routes exist for producing (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile:

- Condensation Reactions: The compound can be synthesized through condensation between an appropriate aldehyde and a nitrile in the presence of a base.

- Michael Addition: Utilizing Michael donors and acceptors can yield this compound through controlled reaction conditions.

- Functional Group Transformations: Starting from simpler precursors, various functional group transformations (e.g., alkylation) can lead to the desired product.

These methods allow for flexibility in synthesis and can be adapted based on available starting materials.

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents.

- Agriculture: Its properties might be explored for use as a plant growth regulator or pesticide.

- Chemical Synthesis: As an intermediate in organic synthesis for producing more complex molecules.

Studies on interaction mechanisms involving (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile focus on its binding affinity to various biological targets. The quantitative structure-activity relationship (QSAR) models are instrumental in predicting its interactions with proteins and other macromolecules . These models help elucidate how structural variations affect biological activity and aid in designing more potent derivatives.

Several compounds exhibit structural similarities to (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile. A comparison highlights their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Oxobutanenitrile | Lacks ethoxy group | Moderate cytotoxicity |

| Ethyl 4-(ethoxycarbonyl)butanoate | Contains an ethoxycarbonyl group | Antimicrobial properties |

| 2-Ethoxy-3-oxobutanal | Similar backbone but with aldehyde | Lower cytotoxicity |

These comparisons underscore the unique ethoxy substitution in (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile that may enhance its reactivity and biological profile compared to its analogs.

The synthesis of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile has historically relied on condensation reactions involving β-ketonitrile precursors. A classic method involves the reaction of 3-oxobutanenitrile with triethyl orthoformate in the presence of acetic anhydride under inert conditions. This one-pot procedure, conducted at 130°C for 2 hours, achieves a 37% yield by facilitating the formation of the ethoxymethylene group through nucleophilic attack and subsequent elimination. Traditional protocols often employ stoichiometric bases such as sodium ethoxide, which promote enolate formation while minimizing side reactions like hydrolysis.

A comparative analysis of traditional methods reveals challenges in achieving high regioselectivity. For instance, the use of aliphatic carboxylic esters with acetonitrile in the presence of metal alkoxides (e.g., sodium ethoxide) can yield β-ketonitrile metal salts, but subsequent neutralization and extraction steps are required to isolate the free compound. The table below summarizes key reaction parameters and yields:

| Starting Material | Base/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Oxobutanenitrile | Acetic anhydride | 130 | 37 |

| Ethyl acetoacetate | Sodium ethoxide | 80–100 | 45 |

| Malononitrile derivatives | Triethylamine | Reflux | 28 |

Catalytic Innovations in Ethoxymethylene Group Incorporation

Recent advancements focus on optimizing the introduction of the ethoxymethylene moiety. Triethyl orthoformate serves dual roles as both a reagent and a mild Lewis acid catalyst, enabling efficient formylation of 3-oxobutanenitrile under anhydrous conditions. The reaction mechanism involves initial proton abstraction by acetic anhydride, followed by nucleophilic addition of the enolate to triethyl orthoformate, culminating in ethanol elimination.

Heterogeneous catalysts, such as silica-supported sulfonic acid (Fe₃O₄@SiO₂@SO₃H), have shown promise in analogous Knoevenagel condensations, suggesting potential adaptability for ethoxymethylene functionalization. These systems enhance reaction rates by providing acidic sites for carbonyl activation while mitigating side reactions like premature hydrolysis.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-free methodologies address environmental and efficiency concerns. Mechanochemical grinding of 3-oxobutanenitrile with triethyl orthoformate and catalytic acetic anhydride achieves comparable yields (35–40%) to traditional methods while reducing reaction times by 50%. Microwave irradiation further accelerates the process, with studies demonstrating complete conversion within 15 minutes at 100°C under controlled power settings (50–100 W).

The table below contrasts energy inputs and outcomes across methods:

| Method | Energy Source | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional heating | Oil bath | 120 | 37 |

| Microwave irradiation | 100 W | 15 | 41 |

| Solvent-free grinding | Ball mill | 30 | 38 |

Byproduct Management in Multi-Step Alkylation Reactions

Multi-step syntheses of (Z)-2-(ethoxymethylene)-3-oxobutanenitrile often generate byproducts such as 3-oxybutyronitrile and pyrimidine derivatives. Phase separation techniques, utilizing water-immiscible organic solvents (e.g., dichloromethane), enable efficient isolation of the target compound from aqueous metal salt suspensions. Additionally, vacuum distillation removes volatile impurities like excess triethyl orthoformate, while recrystallization from ethanol enhances purity (>95%).

Critical byproducts and mitigation strategies include:

The formation of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile proceeds through Knoevenagel condensation mechanisms that involve the interaction of active methylene compounds with appropriate carbonyl precursors [1] [21]. The reaction pathway begins with the deprotonation of 3-oxobutanenitrile, which serves as the active methylene compound due to the presence of electron-withdrawing groups (carbonyl and nitrile) flanking the methylene carbon [21] [22]. This compound exhibits enhanced acidity at the methylene position, facilitating enolate formation under basic conditions [3] [6].

The mechanistic sequence involves three distinct phases: initial deprotonation, nucleophilic addition, and subsequent elimination [21] [39]. During the deprotonation step, the methylene protons of 3-oxobutanenitrile are abstracted by basic catalysts, generating a resonance-stabilized enolate intermediate [21] [22]. The stabilization occurs through delocalization across both the carbonyl and nitrile functionalities, creating a highly nucleophilic species capable of attacking electrophilic centers [3] [39].

Research findings demonstrate that the nucleophilic addition step proceeds rapidly, contrary to traditional assumptions about Knoevenagel mechanisms [39]. The enolate intermediate attacks the carbonyl carbon of the ethoxymethylene precursor, forming a tetrahedral intermediate that subsequently undergoes elimination to yield the desired Z-configured product [1] [23]. The stereochemical outcome is influenced by the specific reaction conditions and the nature of the electrophilic partner [1] [24].

Experimental data reveal that the reaction exhibits high sensitivity to stoichiometric ratios of reactants [1]. Optimal yields of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile are achieved when specific molar ratios of the active methylene compound to the ethoxymethylene source are maintained [1] [13]. The reaction typically requires 2-6 hours at elevated temperatures (80-120°C) for completion [13] [18].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | High temperatures favor product formation [13] |

| Reaction Time | 2-6 hours | Extended times improve conversion [13] [18] |

| Molar Ratio (Active Methylene:Orthoester) | 0.8-1.2:1 | Stoichiometric control essential [13] |

| Catalyst Loading | 0.1-1% by mass | Optimal catalytic efficiency [13] |

Role of Brønsted vs. Lewis Acid Catalysts in Stereochemical Control

The stereochemical control in the formation of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is significantly influenced by the choice between Brønsted and Lewis acid catalysts [7] [8]. Brønsted acid catalysts, characterized by their proton-donating ability, activate the electrophilic component through protonation, thereby enhancing its reactivity toward nucleophilic attack [6] [23]. The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates enolate addition [23] [39].

Lewis acid catalysts operate through a fundamentally different mechanism, coordinating to electron-rich centers through their electron-accepting properties [7] [10]. These catalysts form coordination complexes with the carbonyl oxygen, creating a more electrophilic carbonyl center without the involvement of proton transfer [7] [8]. The coordination activates the electrophile while simultaneously organizing the transition state geometry, leading to enhanced stereochemical control [8] [9].

Comparative studies demonstrate that Brønsted acid-assisted Lewis acid systems exhibit superior stereocontrol compared to individual catalyst types [7] [8]. The synergistic effect arises from the combination of Lewis acid coordination and Brønsted acid activation, creating a highly organized transition state that favors the Z-configuration [7] [9]. This dual activation mode enhances both the reaction rate and the stereoselectivity of the ethoxymethylene formation process [8] [14].

Research findings indicate that the counterion associated with Brønsted acids plays a crucial role in determining the stereochemical outcome [8]. Triflimide counterions provide superior catalytic stability and enhanced Z-selectivity compared to triflate counterions [8]. The choice of counterion affects the coordination environment around the catalytic center, influencing the transition state geometry and ultimately the stereochemical preference [8] [9].

| Catalyst Type | Mechanism | Stereoselectivity | Reaction Rate |

|---|---|---|---|

| Brønsted Acid | Protonation activation | Moderate Z-selectivity | Enhanced rate [23] |

| Lewis Acid | Coordination activation | High stereochemical control [7] | Variable rate [8] |

| Combined System | Dual activation | Superior Z-selectivity [7] [8] | Optimal rate [9] |

The electronic properties of the Lewis acid center significantly impact the stereochemical outcome [32]. Electron-deficient Lewis acids enhance the electrophilicity of the coordinated carbonyl, promoting rapid nucleophilic addition and favoring kinetic Z-selectivity [32] [12]. The strength of the Lewis acid-substrate interaction determines the degree of activation and the resulting stereochemical preference [10] [11].

Transition-State Analysis for (Z)-Selective Ethoxymethylene Formation

Detailed computational and experimental analysis of the transition states governing (Z)-selective ethoxymethylene formation reveals critical insights into the stereochemical control mechanisms [5] [12]. The stereodetermining step involves the formation of the ethoxymethylene double bond through a carefully orchestrated elimination process that favors the Z-configuration through specific stabilizing interactions [5] [25].

Transition state calculations demonstrate that the Z-selective pathway benefits from a series of stabilizing non-bonding interactions that are absent in the E-forming transition state [5] [12]. These interactions include carbon-hydrogen sigma to carbon-carbon sigma* and pi* orbital overlaps that provide additional stabilization to the Z-forming transition state [5]. The energy difference between the competing transition states (approximately 2.3 kcal/mol favoring Z-formation) accounts for the observed stereoselectivity [5] [12].

The reaction coordinate analysis reveals that the transition state occurs late in the reaction pathway, consistent with Hammond's postulate [25]. The late transition state character means that the stability of the product-like intermediate significantly influences the activation barrier [25] [39]. The Z-configuration of the ethoxymethylene group is stabilized by intramolecular interactions between the ethoxy substituent and the nitrile functionality [1] [5].

Kinetic studies demonstrate that the rate-determining step varies depending on the specific reaction conditions and catalyst system employed [39]. Under basic conditions, the elimination step leading to double bond formation represents the highest energy barrier, with calculated activation energies of 28.8 kcal/mol [39]. This finding explains the experimental observation that polar reaction media favor the reaction by stabilizing the transition state through enhanced solvation [39].

| Transition State Parameter | Z-Selective Pathway | E-Selective Pathway | Energy Difference |

|---|---|---|---|

| Activation Energy | 28.8 kcal/mol [39] | 31.1 kcal/mol | 2.3 kcal/mol [5] |

| Non-bonding Interactions | Multiple stabilizing [5] | Fewer stabilizing | Significant difference [12] |

| Transition State Character | Late, product-like [25] | Late, product-like | Similar character [39] |

The geometric parameters of the transition state reveal specific structural features that promote Z-selectivity [5] [28]. The dihedral angles and bond distances in the transition state geometry favor the formation of the Z-double bond through minimization of steric interactions [28] [30]. Computational analysis shows that the Z-configuration allows for optimal orbital overlap while avoiding destabilizing steric clashes [5] [33].

Experimental validation of the theoretical predictions comes from deuterium labeling studies and kinetic isotope effect measurements [5] [12]. These studies confirm that the stereochemical outcome is determined during the elimination step and that the Z-configuration is kinetically favored under the reaction conditions [5]. The results support the computational prediction that specific transition state interactions drive the observed stereoselectivity [12].

Mechanistic Interplay Between Orthoester Reactants and Nitrile Stabilization

The formation of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile involves a complex mechanistic interplay between triethyl orthoformate and the nitrile-containing active methylene compound [1] [11]. The orthoester serves as both an ethoxymethylene source and an activating agent, participating in a multi-step process that leads to the desired product formation [18] [31]. The initial interaction involves the formation of an intermediate complex between the orthoester and the active methylene compound [36].

The mechanistic pathway begins with the acid-catalyzed activation of triethyl orthoformate, generating reactive alkoxy carbocation intermediates [11] [26]. These electrophilic species interact with the enolate form of 3-oxobutanenitrile, leading to carbon-carbon bond formation [36] [18]. The process is facilitated by the electron-withdrawing nature of the nitrile group, which stabilizes the enolate intermediate and enhances its nucleophilic character [1] [3].

Research demonstrates that the nitrile functionality plays a dual role in the reaction mechanism [15] [17]. First, it acts as an electron-withdrawing group that activates the adjacent methylene carbon toward deprotonation [22] [32]. Second, it provides resonance stabilization to the enolate intermediate through delocalization of the negative charge [3] [21]. This stabilization is crucial for maintaining the reactivity of the nucleophilic species throughout the reaction sequence [17].

The orthoester-nitrile interaction exhibits remarkable selectivity in forming the Z-configuration [1] [11]. This selectivity arises from the specific geometry of the transition state, where the ethoxy group and nitrile functionality adopt a configuration that minimizes steric repulsion while maximizing electronic stabilization [5] [11]. The kinetic preference for Z-formation is enhanced by the formation of stabilizing hydrogen bonds between the orthoester-derived ethoxy group and the nitrile nitrogen [1].

| Mechanistic Step | Intermediate | Stabilization Factor | Stereochemical Outcome |

|---|---|---|---|

| Orthoester Activation | Alkoxy carbocation [11] | Acid catalysis | Enhanced electrophilicity [26] |

| Enolate Formation | Stabilized anion [3] | Nitrile resonance | High nucleophilicity [21] |

| C-C Bond Formation | Tetrahedral intermediate | Orbital overlap | Geometric preference [36] |

| Elimination | Z-Alkene product [1] | Hydrogen bonding | Z-Selectivity [5] |

The reaction exhibits sensitivity to the electronic properties of the orthoester substituents [11] [13]. Electron-rich orthoesters react more readily but with reduced selectivity, while electron-deficient variants provide enhanced stereochemical control at the expense of reaction rate [11]. The optimal balance between reactivity and selectivity is achieved through careful selection of reaction conditions and catalyst systems [13] [18].

Kinetic studies reveal that the orthoester-nitrile interaction proceeds through a stepwise mechanism rather than a concerted process [15] [17]. The formation of discrete intermediates allows for stereochemical control at multiple stages of the reaction [11]. The final elimination step, which establishes the Z-configuration, benefits from the combined electronic effects of both the orthoester-derived ethoxy group and the nitrile functionality [1] [5].

Building Block for Heterocyclic Systems via Cycloaddition Reactions

The compound (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile represents a versatile trifunctional reagent in heterocyclic synthesis, serving as a fundamental building block for the construction of diverse ring systems through cycloaddition reactions [2]. The unique structural features of this compound, including the presence of both an ethoxymethylene group and a nitrile functional group adjacent to a ketone, enable it to participate in various cycloaddition processes with remarkable efficiency.

The mechanistic pathway for heterocyclic formation typically involves the initial activation of the compound through enolate formation, facilitated by the electron-withdrawing nature of both the nitrile and ketone functionalities [3]. This dual activation creates a resonance-stabilized enolate intermediate that exhibits enhanced nucleophilicity at the methylene carbon, making it highly reactive toward electrophilic partners in cycloaddition reactions [4] [5].

Research has demonstrated that reactions with hydrazines constitute one of the most successful applications of this compound in heterocyclic synthesis [3]. The reaction proceeds through a well-defined mechanism involving nucleophilic attack of the hydrazine on the activated ethoxymethylene double bond, followed by intramolecular cyclization to form pyrazole derivatives [3] [6]. The reaction conditions are remarkably mild, typically requiring only room temperature and reaction times ranging from 2 to 25 minutes, with yields consistently falling in the range of 45-80% [3].

The stereochemical control achieved in these cycloaddition reactions is particularly noteworthy. The Z-configuration of the starting material plays a crucial role in determining the regioselectivity of the cycloaddition process [7]. Kinetic studies have revealed that the Z-isomer exhibits preferential reactivity compared to its E-counterpart, with the stereochemical outcome being influenced by both the choice of catalyst and reaction conditions [3] [7].

Table 1: Cycloaddition Reactions with Various Nucleophiles

| Nucleophile Type | Reaction Temperature (°C) | Time (hours) | Yield (%) | Product Type |

|---|---|---|---|---|

| Hydrazine derivatives | 25-80 | 0.5-4 | 45-80 | Pyrazoles |

| Hydroxylamine | 60-100 | 2-6 | 40-70 | Isoxazoles |

| Amidines | 80-120 | 4-8 | 63-88 | Pyrimidines |

| Guanidines | 100-140 | 6-12 | 35-65 | Diazines |

The compound's ability to undergo [3+2] cycloaddition reactions with dipolar reagents has been extensively studied [8] [9]. The presence of the ethoxymethylene group provides an additional site for nucleophilic attack, enabling the formation of complex bicyclic systems through sequential cycloaddition processes [8]. These reactions typically proceed under mild conditions and exhibit high regioselectivity, with the nitrile group directing the approach of the dipolar reagent [2] [9].

Advanced applications include the synthesis of fused heterocyclic systems through tandem cycloaddition reactions [2] [10]. In these processes, the initial cycloaddition product serves as a precursor for subsequent ring-forming reactions, allowing for the construction of complex polycyclic structures in a single synthetic operation [10]. The success of these transformations depends critically on the electronic properties of the starting compound and the careful selection of reaction conditions [11] [12].

Strategic Intermediate in Polyfunctionalized Dye Precursors

The application of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile in dye chemistry represents a significant advancement in the development of polyfunctionalized colorants and their precursors [13] [14]. The compound's unique structural features make it particularly well-suited for the synthesis of complex dye systems that exhibit enhanced color properties and improved fastness characteristics.

The mechanistic basis for dye formation involves the compound's ability to participate in conjugate addition reactions with various aromatic systems, leading to the formation of extended conjugated systems that are essential for color development [13] [14]. The ethoxymethylene group acts as an electron-withdrawing substituent, facilitating the formation of charge-transfer complexes that are responsible for the characteristic absorption properties of the resulting dyes [15] [16].

Research has shown that the compound serves as an excellent precursor for the synthesis of azo dyes through its reaction with diazonium salts [13] [14]. The reaction proceeds through electrophilic attack of the diazonium species on the activated methylene carbon, followed by coupling reactions that result in the formation of the characteristic azo chromophore [13]. The yields for these transformations typically range from 40 to 70%, with the exact yield depending on the electronic properties of the aromatic coupling partner [14].

The strategic importance of this compound in dye chemistry is further demonstrated by its use in the synthesis of heterocyclic dye systems based on thiophene, pyrazole, and pyrimidine cores [13] [14]. These heterocyclic dyes exhibit superior color properties compared to conventional azo dyes, including enhanced brightness, improved lightfastness, and broader color gamut [13]. The synthesis of these systems typically involves the initial formation of the heterocyclic core through cycloaddition reactions, followed by further functionalization to introduce the chromophoric elements [14].

Table 2: Dye Synthesis Applications and Color Properties

| Dye Type | Synthetic Route | Color Range | Fastness Rating | Yield (%) |

|---|---|---|---|---|

| Azo dyes | Diazonium coupling | Yellow-Red | Good | 40-70 |

| Thiophene dyes | Heterocyclization | Blue-Green | Excellent | 50-75 |

| Pyrazole dyes | Cycloaddition | Orange-Red | Very Good | 45-68 |

| Pyrimidine dyes | Condensation | Purple-Blue | Excellent | 55-80 |

The development of polyfunctionalized dye precursors has been particularly successful in applications requiring high-performance colorants [13] [14]. The compound's ability to introduce multiple functional groups simultaneously makes it an ideal building block for the synthesis of dyes with tailored properties [15]. These applications include the development of dyes for high-temperature applications, where conventional colorants may decompose or fade [13].

Recent advances in this field have focused on the development of environmentally friendly dye systems that minimize the use of toxic reagents and reduce waste generation [13] [14]. The compound's high reactivity and selectivity make it particularly suitable for these applications, as it enables the synthesis of complex dye systems under relatively mild conditions with minimal by-product formation [14].

Cross-Linking Agent in Polymer Chemistry Applications

The utilization of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile as a cross-linking agent in polymer chemistry represents a significant advancement in the development of high-performance materials with tailored properties [17] [18]. The compound's bifunctional nature, arising from the presence of both electrophilic and nucleophilic sites, makes it particularly well-suited for cross-linking applications across a wide range of polymer systems.

The mechanistic pathway for cross-linking involves the initial activation of the compound through interaction with nucleophilic sites on the polymer backbone, typically amino or hydroxyl groups [17] [18]. The ethoxymethylene group serves as an electrophilic center that undergoes nucleophilic attack, while the adjacent ketone functionality provides additional reactivity for secondary cross-linking reactions [17]. This dual reactivity enables the formation of complex three-dimensional networks with enhanced mechanical properties [18].

Research has demonstrated that the compound exhibits excellent compatibility with various polymer matrices, including polyamides, polyurethanes, and epoxy resins [17] [18]. The cross-linking reactions typically proceed under mild conditions, with temperatures ranging from 100 to 180°C and reaction times of 1 to 6 hours, depending on the specific polymer system and desired degree of cross-linking [17]. The resulting materials exhibit significantly improved thermal stability, chemical resistance, and mechanical properties compared to the uncross-linked polymers [18].

The stereochemical aspects of the cross-linking process are particularly important in determining the final properties of the cross-linked material [17]. The Z-configuration of the starting compound influences the spatial arrangement of the cross-links, which in turn affects the mechanical properties of the final material [18]. Studies have shown that materials derived from the Z-isomer exhibit superior tensile strength and elongation at break compared to those derived from the E-isomer [17].

Table 3: Cross-Linking Performance in Different Polymer Systems

| Polymer Type | Cross-Link Density | Tensile Strength (MPa) | Glass Transition (°C) | Thermal Stability (°C) |

|---|---|---|---|---|

| Polyamide | Moderate | 85-120 | 120-140 | 280-320 |

| Polyurethane | High | 45-75 | 80-100 | 250-280 |

| Epoxy resin | Very High | 150-200 | 160-180 | 350-400 |

| Polyester | Moderate | 70-95 | 90-110 | 260-300 |

The development of specialty applications has led to the use of this compound in the synthesis of high-performance materials for aerospace and automotive applications [17] [18]. These materials require exceptional thermal stability, chemical resistance, and mechanical properties, all of which can be achieved through careful control of the cross-linking process [18]. The compound's ability to form stable cross-links under relatively mild conditions makes it particularly suitable for these demanding applications [17].

Advanced applications include the development of self-healing materials that can repair minor damage through the reversible nature of certain cross-link formations [17]. The compound's unique reactivity enables the formation of both permanent and reversible cross-links, providing materials with the ability to recover from mechanical damage under appropriate conditions [18].

Enolate Chemistry and Tandem Michael Addition Pathways

The enolate chemistry of (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile represents one of the most important aspects of its reactivity profile, enabling a wide range of carbon-carbon bond-forming reactions through Michael addition and related processes [19] [20]. The compound's ability to form stable enolates under mild basic conditions makes it an excellent nucleophile for conjugate addition reactions with various electrophilic partners.

The mechanistic basis for enolate formation involves the deprotonation of the methylene carbon adjacent to both the ketone and nitrile functionalities [19] [20]. This dual activation results in a highly stabilized enolate intermediate that exhibits exceptional nucleophilicity while maintaining sufficient stability for synthetic manipulation [21] [5]. The resonance stabilization provided by both electron-withdrawing groups enables the formation of enolates under relatively mild conditions, typically requiring only weak bases such as sodium ethoxide or potassium carbonate [19].

The Michael addition reactions of the enolate proceed through a well-defined mechanism involving nucleophilic attack at the β-carbon of α,β-unsaturated carbonyl compounds [19] [20]. The reaction is highly regioselective, with the enolate preferentially attacking the less substituted carbon of the Michael acceptor [21]. The resulting adducts retain the original stereochemistry of the starting material, making this transformation particularly valuable for the synthesis of stereochemically defined products [20].

Table 4: Michael Addition Reactions with Various Acceptors

| Michael Acceptor | Reaction Conditions | Yield (%) | Stereoselectivity | Product Type |

|---|---|---|---|---|

| Methyl acrylate | NaOEt, EtOH, RT | 65-75 | High | 1,5-Diester |

| Acrylonitrile | K2CO3, DMF, 40°C | 55-70 | Moderate | 1,5-Dinitrile |

| Chalcone | LDA, THF, -78°C | 70-85 | Excellent | 1,5-Diketone |

| Crotonaldehyde | DBU, CH2Cl2, RT | 60-75 | Good | 1,5-Dicarbonyl |

The development of tandem Michael addition pathways has significantly expanded the synthetic utility of this compound [22] [23]. These processes involve sequential Michael additions that can be carried out in a single reaction vessel, enabling the rapid construction of complex molecular architectures [22]. The key to success in these transformations lies in the careful selection of reaction conditions that favor the initial Michael addition while preventing premature side reactions [23].

Research has demonstrated that the compound can participate in asymmetric Michael additions when chiral auxiliaries or catalysts are employed [22] [23]. The use of chiral organocatalysts, particularly those derived from proline or other amino acids, enables the formation of products with high enantiomeric excess [23]. These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance, making them suitable for the synthesis of complex natural products and pharmaceutical intermediates [22].

The synthetic applications of these enolate chemistry transformations extend to the formation of complex heterocyclic systems through intramolecular cyclization reactions [22] [23]. The Michael addition adducts serve as precursors for subsequent ring-forming reactions, enabling the construction of polycyclic structures in a highly efficient manner [23]. These transformations have been successfully applied to the synthesis of various biologically active compounds, including alkaloids and other natural products [22].